3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
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Overview
Description
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione is a chemical compound that belongs to the class of thiadiazines It is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms, one sulfur atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of 3,5-diamino-1,3,5-thiadiazine with ethylene oxide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring cost-effectiveness and efficiency. The industrial production methods also involve purification steps to remove any impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid. The reactions are typically carried out under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-hydroxyethyl)-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a thiadiazine ring.
3,5-Bis(2-hydroxyethyl)-1,3,5-oxadiazine: Contains an oxadiazine ring instead of a thiadiazine ring.
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazole: Contains a thiadiazole ring instead of a thiadiazine ring.
Uniqueness
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione is unique due to the presence of the thiadiazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
21808-53-7 |
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Molecular Formula |
C7H14N2O2S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C7H14N2O2S2/c10-3-1-8-5-9(2-4-11)7(12)13-6-8/h10-11H,1-6H2 |
InChI Key |
NQYRHZAVHWODQW-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC(=S)N1CCO)CCO |
Origin of Product |
United States |
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